Piperidine-2-carbaldehyde hydrochloride
Overview
Description
Piperidine-2-carbaldehyde is a compound with the molecular formula C6H11NO . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, many reviews have been published concerning specific methods of piperidine synthesis .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The molecular weight of Piperidine-2-carbaldehyde is 113.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass is 113.084063974 g/mol . The topological polar surface area is 29.1 Ų .
Scientific Research Applications
Synthesis of Pharmaceuticals
Piperidine derivatives, including Piperidine-2-carbaldehyde hydrochloride, are key components in the synthesis of pharmaceuticals . They are used as building blocks in the production of drugs due to their wide variety of biological activities .
Formation of Piperidine Derivatives
Piperidine-2-carbaldehyde hydrochloride plays a significant role in the formation of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are crucial in drug design and play a significant role in the pharmaceutical industry .
Anticancer Applications
Piperidine-2-carbaldehyde hydrochloride has shown potential as a clinical agent against various types of cancers. These include breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It can be used alone or in combination with other drugs for enhanced efficacy .
Regulation of Cellular Processes
Piperidine-2-carbaldehyde hydrochloride can regulate crucial signaling pathways essential for the establishment of cancers. These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . This regulation can lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Inhibition of Cell Migration
Both piperidine and its derivatives, including Piperidine-2-carbaldehyde hydrochloride, have been found to inhibit cell migration . This property is particularly useful in the treatment of cancers, where the prevention of metastasis is a key therapeutic goal .
Induction of Cell Cycle Arrest
Piperidine-2-carbaldehyde hydrochloride can induce cell cycle arrest . This means it can stop the division of cancer cells, thereby inhibiting the growth and spread of tumors .
Mechanism of Action
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The value of the presented catalytic strategy is highlighted by the synthesis of an actual drug, alkylated piperidines, and pyridine .
properties
IUPAC Name |
piperidine-2-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVUFDJLJNXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669940 | |
Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-2-carbaldehyde hydrochloride | |
CAS RN |
1159825-30-5 | |
Record name | Piperidine-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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